molecular formula C15H18ClFN4O B2961621 (4-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331145-09-5

(4-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2961621
CAS RN: 1331145-09-5
M. Wt: 324.78
InChI Key: CYZZWMOYQDXHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to an imidazole ring. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Analytical Methodologies

Fluorinated compounds, such as those related to "(4-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride," have been analyzed using advanced chromatographic techniques. For instance, the separation and analysis of flunarizine hydrochloride and its degradation products were achieved through micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC), showcasing the utility of these methods in identifying and quantifying pharmaceutical compounds and their derivatives (El-Sherbiny et al., 2005).

Synthesis and Structural Exploration

Synthetic strategies and structural analyses are central to developing new compounds with potential therapeutic applications. A study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle demonstrates the process of designing and characterizing new molecules for potential use in medicinal chemistry (Prasad et al., 2018).

Biological Activity

Compounds featuring fluorophenyl and piperazine groups have been investigated for their antimicrobial and antiproliferative activities. For example, fluorinated benzothiazolo imidazole compounds were evaluated for their antimycobacterial activity, highlighting the pursuit of new therapeutic agents against microbial infections (Sathe et al., 2011).

Molecular Interactions

The interaction of fluorophenylpiperazine derivatives with biological receptors has been studied to understand their pharmacological profiles. Investigations into the molecular interactions of antagonists with the CB1 cannabinoid receptor shed light on the structural requirements for activity at this target, which can inform the development of drugs with specific receptor affinities (Shim et al., 2002).

properties

IUPAC Name

(4-fluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O.ClH/c1-18-7-6-17-15(18)20-10-8-19(9-11-20)14(21)12-2-4-13(16)5-3-12;/h2-7H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZZWMOYQDXHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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